molecular formula C14H20O3 B6355450 3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester CAS No. 1511518-51-6

3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester

Cat. No.: B6355450
CAS No.: 1511518-51-6
M. Wt: 236.31 g/mol
InChI Key: IQLSADONBLAEJC-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in organic synthesis and have various applications in different fields, including pharmaceuticals, fragrances, and polymers. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety esterified with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester typically involves the esterification of 3-(2-Methoxyphenyl)-propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this ester can be achieved using continuous flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Hydroxyphenyl)-propanoic acid tert-butyl ester.

    Reduction: Formation of 3-(2-Methoxyphenyl)-propanol.

    Substitution: Formation of various substituted phenyl propanoic acid tert-butyl esters depending on the substituent introduced.

Scientific Research Applications

3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with various enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-propanoic acid tert-butyl ester
  • 3-(2-Methoxyphenyl)-propanoic acid methyl ester
  • 3-(2-Methoxyphenyl)-propanoic acid ethyl ester

Uniqueness

3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other esters with smaller alkyl groups, such as methyl or ethyl esters .

Properties

IUPAC Name

tert-butyl 3-(2-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-13(15)10-9-11-7-5-6-8-12(11)16-4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLSADONBLAEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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